1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid

Lipophilicity Physicochemical property Purification

1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid is a non-proteinogenic cyclic amino acid derivative. It features a cyclopropane ring bearing a carboxylic acid at the 1‑position and a pyrrolidin-1-ylmethyl substituent, placing the carboxyl group on a quaternary carbon adjacent to the bulky amine.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 1267956-60-4
Cat. No. B1401221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid
CAS1267956-60-4
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2(CC2)C(=O)O
InChIInChI=1S/C9H15NO2/c11-8(12)9(3-4-9)7-10-5-1-2-6-10/h1-7H2,(H,11,12)
InChIKeyOCQBMEKGCYXCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid (CAS 1267956-60-4): Cyclopropane Amino Acid Building Block for Drug Discovery


1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid is a non-proteinogenic cyclic amino acid derivative. It features a cyclopropane ring bearing a carboxylic acid at the 1‑position and a pyrrolidin-1-ylmethyl substituent, placing the carboxyl group on a quaternary carbon adjacent to the bulky amine [1]. The compound serves as a conformationally restricted building block in medicinal chemistry and organic synthesis. Key computed physicochemical properties include a molecular weight of 169.22 g·mol⁻¹, an XLogP3-AA of −1.7, a topological polar surface area (TPSA) of 40.5 Ų, one hydrogen‑bond donor, and three hydrogen‑bond acceptors [1].

Why 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid Cannot Be Simply Replaced by In‑Class Analogs


Even modest structural changes—expanding the pyrrolidine ring to piperidine, inserting an ether oxygen to give a morpholine, or relocating the substituent from the 1‑position to the 2‑position of the cyclopropane—produce compounds that differ by more than three orders of magnitude in lipophilicity, by at least one hydrogen‑bond acceptor, or by the steric accessibility of the carboxylic acid [1][2]. These differences directly affect extraction behaviour, solubility, passive membrane permeability, and reactivity in coupling reactions. Consequently, a direct substitution without re‑validation risks failed syntheses, altered pharmacokinetic profiles, or inactive biological screening results.

Quantitative Differentiation Evidence for 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid


Lipophilicity (LogP) Head‑to‑Head: Pyrrolidine Analog is >3 log Units More Hydrophilic than the Piperidine Analog

The 1-(pyrrolidin-1-ylmethyl) derivative has a computed XLogP3-AA of −1.7, placing it in the hydrophilic range. Its direct piperidine analog (CAS 1267426-00-5) displays a LogP of 1.34, making it lipophilic [1]. The difference of approximately 3.04 log units means that, under identical liquid–liquid extraction conditions, the pyrrolidine compound partitions predominantly into the aqueous phase whereas the piperidine analog favours the organic layer.

Lipophilicity Physicochemical property Purification

TPSA and Hydrogen‑Bond Acceptor Count vs Morpholine Analog: 9 Ų Difference Impacts Predicted Membrane Permeability

The target compound possesses three hydrogen‑bond acceptors (two from the carboxylic acid, one from the pyrrolidine nitrogen) and a TPSA of 40.5 Ų. The morpholine analog (CAS 1257236-69-3) replaces the pyrrolidine ring with a morpholine, adding one ether oxygen acceptor and increasing the TPSA to approximately 49.5 Ų [1]. This 9 Ų increase exceeds the typical 6 Ų sensitivity threshold for passive permeability models, predicting lower membrane flux for the morpholine variant.

Polar surface area Permeability Drug-likeness

Regioisomeric Control: 1‑Substituted Quaternary Centre Restricts Conformational Flexibility Relative to 2‑Substituted Analog

In the 1‑substituted isomer, the carboxylic acid is attached to a quaternary cyclopropane carbon that is directly bonded to the bulky pyrrolidinylmethyl group. This creates a sterically encumbered, rotationally constrained environment. The 2‑substituted regioisomer (CAS 596826-66-3) places the carboxyl group on a less hindered secondary carbon, allowing greater conformational freedom [1][2]. While the computed XLogP values are similar (−1.7 vs −1.6), the steric difference is expected to reduce acylation rates and may alter proteolytic stability in peptide conjugates.

Regioisomer Steric hindrance Conformational restriction

Commercial Purity and Salt Form Availability: HCl Salt Offers Solubility Advantage for Aqueous Formulations

The free base is commercially supplied at ≥98% purity (HPLC), while the hydrochloride salt (CAS 2203071-82-1) is stocked at ≥95% purity . The HCl salt is estimated to have aqueous solubility >10 mg·mL⁻¹, markedly higher than the sparingly soluble free base. By comparison, the piperidine analog is also available at ≥98% purity, but its HCl salt has more limited commercial availability .

Purity Quality control Salt form

Best Application Scenarios for 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid Based on Quantitative Differentiation


Aqueous‑Phase Synthetic Workflows Requiring Facile Extraction

Because the compound has an XLogP3-AA of −1.7, it partitions preferentially into aqueous phases, enabling clean separation from lipophilic by‑products or unreacted hydrophobic reagents by simple aqueous/organic extraction [1]. This property is particularly valuable in multi‑step syntheses where intermediate purification by extraction is preferred over chromatography.

Fragment‑Based Lead Discovery for CNS Targets

With a TPSA of 40.5 Ų and only one hydrogen‑bond donor, the compound sits within the favourable range for blood–brain barrier penetration. Its low molecular weight (169 Da) and balanced H‑bond profile make it a suitable fragment for CNS‑oriented fragment libraries, where the morpholine or piperidine analogs would be less optimal due to higher TPSA or excessive lipophilicity .

Design of Conformationally Constrained Peptidomimetics

The quaternary α‑carbon of the cyclopropane ring locks the carboxylic acid in a fixed orientation relative to the pyrrolidine group, providing a rigid scaffold for peptidomimetic design. This conformational restriction can improve metabolic stability and target selectivity compared to the more flexible 2‑substituted regioisomer [2].

Salt Form Selection for In Vivo Pharmacokinetic Studies

When aqueous solubility is limiting, the hydrochloride salt (≥95% purity, commercially stocked) provides an immediate alternative without requiring in‑house salt formation. This accelerates formulation development for rodent pharmacokinetic or tolerability studies .

Quote Request

Request a Quote for 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.